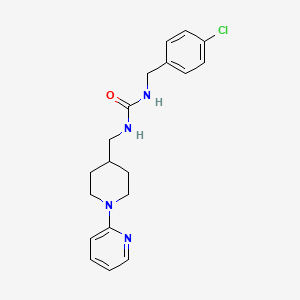

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized through a multi-step process, and its properties make it a promising candidate for further research.

Applications De Recherche Scientifique

Corrosion Inhibition

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea belongs to a class of compounds known for their corrosion inhibition properties on metal surfaces. Mannich bases, including similar urea derivatives, have been investigated for their effectiveness in preventing corrosion on mild steel surfaces in acidic environments. These compounds exhibit mixed-type inhibition, meaning they can reduce both anodic and cathodic reactions on the metal surface. The effectiveness of these inhibitors is influenced by their concentration and the temperature of the solution, with higher concentrations and lower temperatures generally leading to better protection. The mechanism involves adsorption of the inhibitor molecules onto the metal surface, following Langmuir's adsorption isotherm, which suggests a strong and specific interaction between the inhibitor and the surface (M. Jeeva et al., 2015).

Intramolecular Hydrogen Bonding and Complexation

Pyrid-2-yl ureas, which share structural similarity with 1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, have been studied for their ability to engage in intramolecular hydrogen bonding and complexation with other molecules. These interactions are essential for understanding the compound's biochemical activity and potential applications in drug design. Studies have shown that substituent effects on pyrid-2-yl ureas significantly impact their conformational preferences and binding abilities, which could be leveraged to enhance drug-target interactions (Chia-Hui Chien et al., 2004).

Supramolecular Chemistry

Derivatives of urea, including those with pyridine subunits, have been utilized to construct metallo-supramolecular macrocycles. These structures are formed through self-assembly processes driven by the coordination of metal ions with ligands and are further stabilized by hydrogen bonding interactions. The assembly of these macrocycles is sensitive to the substituents on the pyridine rings, which can influence the spatial arrangement of the ligands and the properties of the resultant macrocycles. Such systems are of interest for the development of novel materials with specific electronic and structural characteristics (Ralf W. Troff et al., 2012).

Anticancer Potential

The structural framework of 1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is also found in compounds investigated for their anticancer properties. Research into related urea derivatives has identified several compounds with significant cytotoxic effects against various cancer cell lines. These findings highlight the potential of such compounds to serve as leads for the development of new anticancer drugs. The activity of these compounds is often attributed to their ability to interfere with specific cellular pathways critical for cancer cell proliferation and survival (R. Gaudreault et al., 1988).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O/c20-17-6-4-15(5-7-17)13-22-19(25)23-14-16-8-11-24(12-9-16)18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZCJONHULBADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)

![8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2965664.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)

![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)